GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. It was investigated as a potential treatment for rheumatoid arthritis [, ]. BTK plays a crucial role in the development, differentiation, and proliferation of B-lineage cells, making it a target for treating rheumatoid arthritis [].
GDC-0834 acts as a potent and selective inhibitor of BTK [, , ]. By inhibiting BTK, GDC-0834 disrupts the signaling pathways downstream of BTK, which are crucial for B cell activation and survival. This inhibition leads to the suppression of B cell-mediated immune responses, offering potential therapeutic benefits in rheumatoid arthritis.
GDC-0834 has been investigated for its potential therapeutic benefits in treating rheumatoid arthritis [, , ]. Preclinical studies in a rat collagen-induced arthritis (CIA) model demonstrated the anti-inflammatory effects of GDC-0834, evidenced by a dose-dependent decrease in ankle swelling and reduced morphological pathology [].
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.:
CAS No.: